Chemical properties of 2-Chloro-5-fluorophenethyl bromide for medicinal chemistry
Chemical properties of 2-Chloro-5-fluorophenethyl bromide for medicinal chemistry
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-fluorophenethyl Bromide for Medicinal Chemistry
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of halogens has become a cornerstone of rational drug design. Halogen atoms, particularly fluorine and chlorine, are instrumental in modulating a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2][3] 2-Chloro-5-fluorophenethyl bromide, with its distinct substitution pattern and reactive alkyl bromide handle, emerges as a valuable, albeit specialized, building block for synthesizing novel chemical entities.
This guide provides a comprehensive technical overview of 2-Chloro-5-fluorophenethyl bromide, focusing on the chemical properties and reactivity that are most relevant to researchers and drug development professionals. While direct literature on this specific isomer is limited, this document synthesizes data from analogous structures and fundamental chemical principles to construct a robust and predictive profile. We will explore its dual nature: the reactivity of the primary alkyl bromide and the nuanced influence of the chloro-fluoro substituted aromatic ring on molecular design.
Molecular Structure and Physicochemical Properties
The formal IUPAC name for this compound is 1-(2-bromoethyl)-2-chloro-5-fluorobenzene. Its structure features a phenethyl core, substituted with a chloro group at the 2-position, a fluoro group at the 5-position, and a terminal bromine on the ethyl chain.
Caption: Structure of 2-Chloro-5-fluorophenethyl bromide.
The physical and chemical properties of this molecule are summarized below. Where specific experimental data is unavailable, values are estimated based on the parent compound, phenethyl bromide, and the known effects of halogenation.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 1-(2-bromoethyl)-2-chloro-5-fluorobenzene | --- |
| Molecular Formula | C₈H₇BrClF | --- |
| Molecular Weight | 237.50 g/mol | Calculated |
| Appearance | Predicted: Colorless to pale yellow liquid | Based on phenethyl bromide and other halogenated aromatics.[4] |
| Boiling Point | Predicted: >221 °C | Higher than phenethyl bromide (221 °C) due to increased molecular weight and polarity.[5] |
| Density | Predicted: >1.355 g/mL at 25 °C | Higher than phenethyl bromide (1.355 g/mL) due to the mass of Cl and F atoms.[4] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ether, THF, CH₂Cl₂). | Typical for organohalides.[4][6] |
| Lipophilicity (logP) | Predicted: ~3.5-4.0 | Significantly higher than phenethyl bromide (~3.1) due to the contributions of both chlorine and fluorine.[2] |
Reactivity and Synthetic Utility: A Dual-Function Reagent
The primary value of 2-Chloro-5-fluorophenethyl bromide in medicinal chemistry lies in its two distinct reactive sites: the aliphatic ethyl bromide chain and the substituted aromatic ring.
Primary Reactive Site: The Alkyl Bromide
The terminal bromine atom is attached to a primary carbon, making it an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions .[7][8] This is the most synthetically valuable feature of the molecule.
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Mechanism: The Sₙ2 reaction proceeds via a concerted, single-step mechanism where the incoming nucleophile attacks the electrophilic carbon from the backside, displacing the bromide leaving group.[9] This pathway is favored over the Sₙ1 mechanism because the formation of a primary carbocation is energetically unfavorable.
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Versatility: This reactivity allows for the facile formation of new carbon-heteroatom or carbon-carbon bonds, making it a key intermediate for building a wide array of derivatives.[10][11] Common nucleophiles used in drug synthesis that react readily with this moiety include:
-
Amines (Primary and Secondary): To form substituted phenethylamines.
-
Thiols: To form thioethers.
-
Alcohols and Phenols: To form ethers.
-
Carbanions (e.g., from malonates): For carbon chain extension.
-
Azide Ion: As a precursor to primary amines via reduction.
-
Caption: Generalized Sₙ2 reaction workflow.
Secondary Reactive Site: The Aromatic Ring
The 2-chloro-5-fluoro-substituted phenyl ring is generally stable but provides crucial functionality for modulating molecular properties.
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Electronic Effects: Both chlorine and fluorine are electron-withdrawing via induction, which deactivates the ring towards electrophilic aromatic substitution. However, they are also weak ortho-, para-directors due to resonance effects. Any further substitution on the ring would be challenging and require harsh conditions.
-
Resistance to Nucleophilic Aromatic Substitution (SₙAr): Aryl halides are highly resistant to direct nucleophilic substitution unless activated by strong electron-withdrawing groups (like nitro groups) in the ortho or para positions.[12] Therefore, direct displacement of the ring's chlorine or fluorine is not a viable synthetic route under standard laboratory conditions.
-
Medicinal Chemistry Implications: The primary role of the ring's substituents is not for reaction but for property modulation.
-
Fluorine: The C-F bond is exceptionally strong and can block sites of metabolic oxidation (e.g., P450 hydroxylation), thereby increasing a drug's half-life.[3] Its high electronegativity can also lead to favorable electrostatic interactions in a protein's binding pocket.[1]
-
Chlorine: Compared to fluorine, chlorine is larger and more lipophilic.[2] This added bulk can be used to probe steric constraints within a binding site, while the increase in lipophilicity can enhance membrane permeability.[13]
-
Proposed Synthesis and Experimental Protocols
As a specialty chemical, 2-Chloro-5-fluorophenethyl bromide would typically be synthesized from a more readily available precursor. A plausible route involves the bromination of the corresponding alcohol.
Protocol I: Synthesis of 2-Chloro-5-fluorophenethyl Bromide
This protocol describes a representative method for synthesizing the title compound from 2-(2-chloro-5-fluorophenyl)ethanol.
Objective: To convert the primary alcohol to the corresponding primary alkyl bromide.
Reagents and Materials:
-
2-(2-chloro-5-fluorophenyl)ethanol
-
Phosphorus tribromide (PBr₃) or 48% Hydrobromic acid (HBr)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer
-
Separatory funnel
Step-by-Step Methodology (using PBr₃):
-
Setup: In a fume hood, charge a dry round-bottom flask with 2-(2-chloro-5-fluorophenyl)ethanol and anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (approx. 0.4 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture over crushed ice.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (caution: gas evolution), and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 2-Chloro-5-fluorophenethyl bromide.
Protocol II: Application in Amine Synthesis (Sₙ2 Reaction)
This protocol outlines the use of the title compound to synthesize a substituted phenethylamine derivative, a common scaffold in pharmaceuticals.
Objective: To perform an Sₙ2 reaction with a secondary amine (e.g., morpholine).
Caption: Workflow for a typical Sₙ2 amination reaction.
Reagents and Materials:
-
2-Chloro-5-fluorophenethyl bromide
-
Morpholine (or other amine, 1.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add 2-Chloro-5-fluorophenethyl bromide, the amine, potassium carbonate, and acetonitrile.
-
Reaction: Heat the stirred mixture to reflux (approx. 82 °C for acetonitrile). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and rinse the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water followed by brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted phenethylamine.
Predicted Spectroscopic Profile for Characterization
Confirming the structure of a novel or specialty chemical is paramount. The following are the predicted spectroscopic signatures for 2-Chloro-5-fluorophenethyl bromide.
| Technique | Predicted Signals and Features |
| ¹H NMR | Aromatic Region (δ ~7.0-7.4 ppm): 3 protons exhibiting complex multiplet patterns due to H-H and H-F coupling. Ethyl Chain (δ ~3.0-3.8 ppm): Two distinct triplets, each integrating to 2 protons. The -CH₂- adjacent to the ring will be upfield (δ ~3.1 ppm, t), and the -CH₂-Br will be downfield (δ ~3.6 ppm, t). |
| ¹³C NMR | Aromatic Region (δ ~115-165 ppm): 6 signals expected. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF ≈ 245 Hz) and appear as a doublet. Other aromatic carbons will show smaller C-F couplings. Ethyl Chain (δ ~30-40 ppm): Two signals. The -CH₂-Br carbon will be further downfield (δ ~38 ppm) compared to the benzylic -CH₂- (δ ~32 ppm). |
| IR | C-F Stretch: Strong absorbance around 1200-1250 cm⁻¹. C-Cl Stretch: Strong absorbance around 700-800 cm⁻¹. C-Br Stretch: Absorbance in the fingerprint region, typically 500-650 cm⁻¹.[14] Aromatic C=C Stretches: Peaks around 1450-1600 cm⁻¹. |
| Mass Spec. | Molecular Ion (M⁺): A characteristic cluster of peaks due to the isotopes of Br (⁷⁹Br/⁸¹Br, ~1:1 ratio) and Cl (³⁵Cl/³⁷Cl, ~3:1 ratio). The most abundant peaks would be at m/z 236 (C₈H₇⁷⁹Br³⁵ClF), 238 (from ⁸¹Br and ³⁷Cl), and 240 (from ⁸¹Br and ³⁷Cl). |
Safety and Handling
Substituted phenethyl bromides and related organohalides must be handled with appropriate caution.[6][15]
-
Hazards: Assumed to be a skin, eye, and respiratory tract irritant.[6] Likely a lachrymator. Harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-5-fluorophenethyl bromide represents a highly functionalized synthetic intermediate for medicinal chemistry. Its primary utility stems from the reliable Sₙ2 reactivity of its ethyl bromide chain, which provides a direct and versatile handle for introducing the 2-chloro-5-fluorophenyl moiety into target structures. The specific halogenation pattern on the aromatic ring offers a sophisticated tool for chemists to fine-tune pharmacokinetic and pharmacodynamic properties, leveraging the distinct electronic and steric effects of fluorine and chlorine to enhance metabolic stability and target engagement. While not a common off-the-shelf reagent, its logical synthesis and predictable reactivity make it a valuable component in the toolkit for developing next-generation therapeutics.
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